
(4-Methylphenoxy)tris(2-methylpropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenoxy)tris(2-methylpropyl)silane is an organosilicon compound characterized by the presence of a 4-methylphenoxy group and three 2-methylpropyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)tris(2-methylpropyl)silane typically involves the reaction of 4-methylphenol with tris(2-methylpropyl)chlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-Methylphenol+Tris(2-methylpropyl)chlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenoxy)tris(2-methylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of organosilicon derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methylphenoxy)tris(2-methylpropyl)silane is used as a precursor for the synthesis of other organosilicon compounds
Biology
In biological research, this compound can be used to study the interactions between silicon-based molecules and biological systems. It may also serve as a model compound for investigating the biocompatibility of organosilicon materials.
Medicine
Industry
In industry, this compound can be used as a coupling agent, adhesion promoter, or surface modifier in the production of advanced materials such as coatings, adhesives, and composites.
Mécanisme D'action
The mechanism by which (4-Methylphenoxy)tris(2-methylpropyl)silane exerts its effects depends on its chemical interactions with other molecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silicon atom can form strong bonds with oxygen and other electronegative elements. These interactions can influence the compound’s reactivity and its ability to modify surfaces or interfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylphenoxy)trimethylsilane: Similar structure but with three methyl groups instead of 2-methylpropyl groups.
(4-Methylphenoxy)triethoxysilane: Contains ethoxy groups instead of 2-methylpropyl groups.
(4-Methylphenoxy)tris(trimethylsilyloxy)silane: Features trimethylsilyloxy groups instead of 2-methylpropyl groups.
Uniqueness
(4-Methylphenoxy)tris(2-methylpropyl)silane is unique due to the presence of bulky 2-methylpropyl groups, which can influence its steric properties and reactivity. This makes it distinct from other similar compounds and potentially useful in applications where steric hindrance or specific molecular interactions are important.
Propriétés
Numéro CAS |
59280-43-2 |
|---|---|
Formule moléculaire |
C19H34OSi |
Poids moléculaire |
306.6 g/mol |
Nom IUPAC |
(4-methylphenoxy)-tris(2-methylpropyl)silane |
InChI |
InChI=1S/C19H34OSi/c1-15(2)12-21(13-16(3)4,14-17(5)6)20-19-10-8-18(7)9-11-19/h8-11,15-17H,12-14H2,1-7H3 |
Clé InChI |
ABTYWHSLIKHNJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)O[Si](CC(C)C)(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
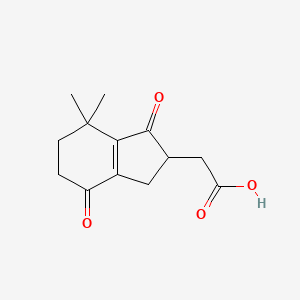
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

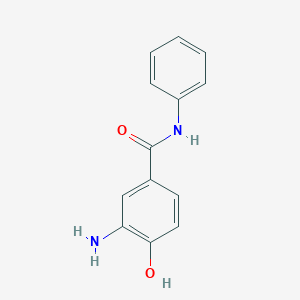
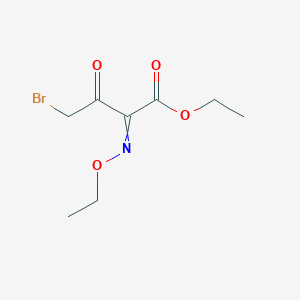
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)
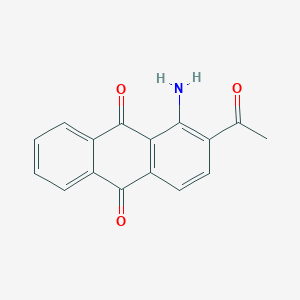

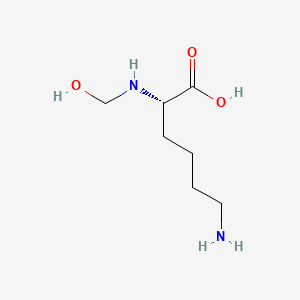
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
